5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Overview
Description
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol: is a heterocyclic compound that features both pyridine and pyrimidine rings, with a thiol group attached to the pyrimidine ring. The presence of chlorine and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through halogenation and trifluoromethylation reactions.
Coupling with Pyrimidine: The pyridine intermediate is then coupled with a pyrimidine derivative under suitable conditions, often using a base and a coupling agent.
Introduction of the Thiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can be used for substitution reactions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Substituted Derivatives: Various substituted derivatives can be obtained through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including crop protection and material science.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, with similar chemical properties.
2-(Trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl group, used in similar applications.
5-(Trifluoromethyl)pyrimidine-2-thiol: A structurally related compound with comparable reactivity.
Uniqueness
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol stands out due to the combination of its pyridine and pyrimidine rings, along with the presence of both chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3S/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5/h1-4H,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJOJKBPCVVDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CNC(=S)N=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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